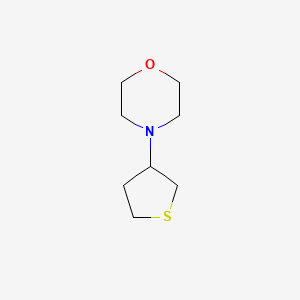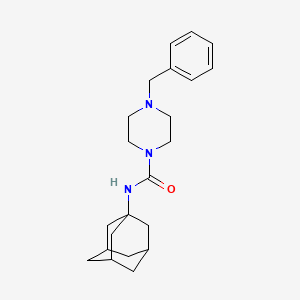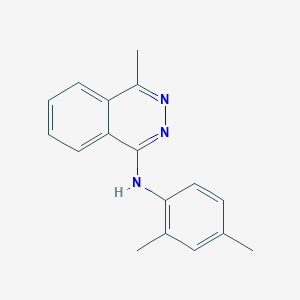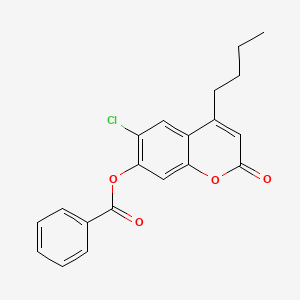
4-(tetrahydro-3-thienyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tetrahydro-3-thienyl)morpholine, also known as THM, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of pharmacology. THM is a heterocyclic compound that contains both a morpholine ring and a thienyl ring, making it a unique and interesting molecule to study. In
作用机制
The mechanism of action of 4-(tetrahydro-3-thienyl)morpholine is not fully understood, but it is believed to act as a dopamine receptor antagonist. Specifically, 4-(tetrahydro-3-thienyl)morpholine is thought to block the D2 dopamine receptor, which is involved in the regulation of dopamine neurotransmission. By blocking the D2 receptor, 4-(tetrahydro-3-thienyl)morpholine may reduce the activity of the dopamine system, which is thought to be involved in the development of psychotic symptoms and drug addiction.
Biochemical and Physiological Effects
4-(tetrahydro-3-thienyl)morpholine has been shown to have a number of biochemical and physiological effects. In animal studies, 4-(tetrahydro-3-thienyl)morpholine has been found to reduce the levels of dopamine in the brain, which is thought to be a key mechanism of its antipsychotic and anti-addictive effects. Additionally, 4-(tetrahydro-3-thienyl)morpholine has been found to reduce the levels of glutamate, which is a neurotransmitter that is involved in the regulation of mood and cognition. 4-(tetrahydro-3-thienyl)morpholine has also been found to increase the levels of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and stress.
实验室实验的优点和局限性
The advantages of using 4-(tetrahydro-3-thienyl)morpholine in lab experiments include its ease of synthesis, its well-characterized pharmacological effects, and its potential as a tool for studying the dopamine system. However, there are also some limitations to using 4-(tetrahydro-3-thienyl)morpholine in lab experiments. For example, 4-(tetrahydro-3-thienyl)morpholine has been shown to have some off-target effects, which may complicate the interpretation of results. Additionally, 4-(tetrahydro-3-thienyl)morpholine has not been extensively studied in humans, so its safety and efficacy in human subjects is not well understood.
未来方向
There are a number of future directions for research on 4-(tetrahydro-3-thienyl)morpholine. One area of interest is the development of more selective dopamine receptor antagonists that may have fewer off-target effects than 4-(tetrahydro-3-thienyl)morpholine. Additionally, further studies are needed to determine the safety and efficacy of 4-(tetrahydro-3-thienyl)morpholine in human subjects, as well as its potential as a treatment for a range of psychiatric and neurological disorders. Finally, more research is needed to fully understand the mechanism of action of 4-(tetrahydro-3-thienyl)morpholine and its effects on the dopamine system.
合成方法
The synthesis of 4-(tetrahydro-3-thienyl)morpholine involves the reaction of 3-chloro-1-propanethiol with morpholine in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 4-(tetrahydro-3-thienyl)morpholine as the final product. The synthesis of 4-(tetrahydro-3-thienyl)morpholine is a straightforward process that can be carried out in a laboratory setting using standard techniques.
科学研究应用
4-(tetrahydro-3-thienyl)morpholine has been the subject of scientific research due to its potential applications in the field of pharmacology. Specifically, 4-(tetrahydro-3-thienyl)morpholine has been studied for its potential as an antipsychotic agent. In one study, 4-(tetrahydro-3-thienyl)morpholine was found to have a similar efficacy to the antipsychotic drug haloperidol in reducing psychotic symptoms in animal models. Additionally, 4-(tetrahydro-3-thienyl)morpholine has been studied for its potential as a treatment for drug addiction. In one study, 4-(tetrahydro-3-thienyl)morpholine was found to reduce cocaine-seeking behavior in rats.
属性
IUPAC Name |
4-(thiolan-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-6-11-7-8(1)9-2-4-10-5-3-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXQEHQPZNBICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513828 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5110690.png)

![1-ethyl-4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperazine](/img/structure/B5110701.png)
![propyl 6-methyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5110712.png)
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5110720.png)
![isobutyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5110724.png)

![1-(2-fluorophenyl)-4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperazine](/img/structure/B5110735.png)
![N-(2,4-difluorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5110742.png)

![N-ethyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5110774.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)pentanamide](/img/structure/B5110775.png)
![6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5110783.png)
![4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5110791.png)